molecular formula C9H20O B082163 2,2-Diethyl-1-pentanol CAS No. 14202-62-1

2,2-Diethyl-1-pentanol

Cat. No. B082163
CAS RN: 14202-62-1
M. Wt: 144.25 g/mol
InChI Key: PHSORZZLPKIHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2,2-Diethyl-1-pentanol and similar compounds can be synthesized through various chemical pathways. For example, β-diketone interactions with diethylamine produce adducts that can undergo further reactions to form different compounds, demonstrating a method of synthesizing complex molecules from simpler ones (Emsley et al., 1986). Additionally, compounds such as 1,3-diethynylbicyclo[1.1.1]pentane serve as molecular building blocks for creating extended, rigid, rod-like molecules, indicating a synthetic strategy for constructing molecules with specific structural features (Kaleta et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-Diethyl-1-pentanol has been determined using various analytical techniques, including X-ray diffraction. These studies reveal details about the atomic arrangement and molecular geometry, which are essential for understanding the chemical behavior and potential applications of these compounds. For example, the crystal structure of certain adducts shows novel hydrogen-bonded dimers, which are critical for understanding molecular interactions (Emsley et al., 1986).

Chemical Reactions and Properties

2,2-Diethyl-1-pentanol participates in a variety of chemical reactions, reflecting its reactivity and potential utility in synthesis. For instance, the synthesis and reactions of 1,3-diethynylbicyclo[1.1.1]pentane demonstrate its role as a precursor for more complex molecules (Kaleta et al., 2012). Moreover, the study of pentacoordinate 1,2-oxastibetanes offers insights into the behavior of pentavalent organoantimony compounds, which could be analogous to the reactions involving 2,2-Diethyl-1-pentanol (Uchiyama et al., 2006).

Physical Properties Analysis

The physical properties of 2,2-Diethyl-1-pentanol, such as boiling point, melting point, solubility, and density, are influenced by its molecular structure. The study of excess molar volumes of various alcohols, including pentan-1-ol, provides insights into the intermolecular interactions and the effect of molecular structure on physical properties (Wang & Yan, 2010).

Chemical Properties Analysis

The chemical properties of 2,2-Diethyl-1-pentanol, such as acidity, basicity, reactivity with acids and bases, and behavior in chemical reactions, are crucial for its applications. The synthesis and properties of related compounds, such as aminomethyloxy derivatives, provide a basis for understanding the chemical behavior of 2,2-Diethyl-1-pentanol and similar molecules (Dzhafarov et al., 2010).

Scientific Research Applications

  • Biofuel Production and Engine Performance :

    • Pentanol isomers, including 2,2-Diethyl-1-pentanol, are considered for biofuel applications due to their production as by-products in microbial fermentations and potential as alternative fuels (Cann & Liao, 2009).
    • Studies on diesel engines using blends of diesel and pentanol, including 1-pentanol, show promising results for engine performance and exhaust emission characteristics (Yilmaz & Atmanli, 2017).
    • The use of 1-pentanol/diesel blends in CRDI diesel engines, with varying EGR rates, demonstrates changes in engine performance and emission characteristics (Santhosh et al., 2020).
  • Combustion and Kinetic Studies :

    • Research on 1-pentanol oxidation and combustion provides insights into its characteristics as an alternative fuel, contributing to better understanding and development of efficient combustion systems (Togbé et al., 2011).
    • The thermal decomposition of pentanol isomers, including studies on their kinetic behavior, provides valuable data for developing detailed kinetic models for pentanol combustion (Zhao et al., 2012).
  • Chemical Properties and Interactions :

    • The study of binary mixtures containing diethyl carbonate and pentanol isomers, including excess molar enthalpies, contributes to understanding their interactions and properties in various chemical applications (Francesconi et al., 1999).
    • Investigations into the adsorption of pentan-1-ol on gold, using capacitance and surface conductance methods, offer insights into surface chemistry and potential applications in material science (Tucceri & Posadas, 1987).

Safety and Hazards

While specific safety data for 2,2-Diethyl-1-pentanol was not found, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding inhalation or contact with skin and eyes, and using the chemical only in well-ventilated areas .

properties

IUPAC Name

2,2-diethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-7-9(5-2,6-3)8-10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSORZZLPKIHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161927
Record name 2,2-Diethyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethyl-1-pentanol

CAS RN

14202-62-1
Record name NSC 84195
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014202621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diethyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIETHYL-1-PENTANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethyl-1-pentanol
Reactant of Route 2
2,2-Diethyl-1-pentanol
Reactant of Route 3
2,2-Diethyl-1-pentanol
Reactant of Route 4
2,2-Diethyl-1-pentanol
Reactant of Route 5
2,2-Diethyl-1-pentanol
Reactant of Route 6
2,2-Diethyl-1-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.